molecular formula C15H13IN2O2 B6176150 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole CAS No. 1293100-23-8

2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole

Cat. No. B6176150
CAS RN: 1293100-23-8
M. Wt: 380.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole (IPD) is an aromatic heterocyclic compound containing a benzodiazole ring and two methoxy groups. It is a colorless solid that is soluble in organic solvents and has a melting point of 92-93 °C. IPD is a widely studied compound due to its diverse applications in the field of organic chemistry. It is a versatile reagent used in the synthesis of organic compounds, and it is also used in various scientific research applications.

Mechanism of Action

2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole is an aromatic heterocyclic compound that can undergo various chemical reactions. It can be used in the synthesis of organic compounds through the formation of carbon-carbon bonds. It can also undergo electrophilic substitution reactions, which involve the formation of a new bond between the 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole molecule and a nucleophile. Additionally, 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole can undergo nucleophilic addition reactions, which involve the addition of a nucleophile to the 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole molecule.
Biochemical and Physiological Effects
2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole is not known to have any direct biochemical or physiological effects in humans. However, organic compounds synthesized using 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole may have biochemical and physiological effects. Therefore, it is important to consider the potential effects of any organic compounds synthesized using 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole.

Advantages and Limitations for Lab Experiments

2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole is a versatile reagent that can be used in a variety of laboratory experiments. It is easy to handle and is relatively stable. Additionally, it is relatively inexpensive and can be used in large scale production. However, 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole is not suitable for use in experiments involving high temperatures, as it decomposes at temperatures above 150 °C.

Future Directions

Future research on 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole may include the development of new synthesis methods for the production of 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole and its derivatives. Additionally, further research may be conducted on the potential applications of 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole in the synthesis of organic compounds. Additionally, further research may be conducted on the potential biochemical and physiological effects of organic compounds synthesized using 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole. Furthermore, research may be conducted on the potential uses of 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole in imaging and sensing applications. Finally, research may be conducted on the potential uses of 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole in the synthesis of organic semiconductors.

Synthesis Methods

2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-iodobenzaldehyde with dimethoxybenzene in the presence of a catalytic amount of sulfuric acid. This reaction yields 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole in high yields and is suitable for large scale production. Another method involves the reaction of 2-iodobenzyl bromide with dimethoxybenzene in the presence of a base such as sodium hydroxide. This reaction also yields 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole in high yields and is suitable for small scale production.

Scientific Research Applications

2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole has a wide range of applications in scientific research. It is used in the synthesis of organic compounds such as benzodiazepines, pyridines, and quinolines. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. Additionally, 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole is used in the synthesis of fluorescent probes, which are used in imaging and sensing applications. It is also used in the synthesis of organic semiconductors, which are used in applications such as solar cells and light-emitting diodes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole involves the reaction of 2-iodoaniline with 2,5-dimethoxybenzoyl chloride, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "2-iodoaniline", "2,5-dimethoxybenzoyl chloride", "Sodium bicarbonate", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Dissolve 2-iodoaniline in methanol and add sodium bicarbonate to the solution.", "Step 2: Add 2,5-dimethoxybenzoyl chloride to the solution and stir for several hours at room temperature.", "Step 3: Extract the resulting intermediate with chloroform and wash with water.", "Step 4: Cyclize the intermediate by heating it in chloroform at reflux temperature for several hours.", "Step 5: Cool the reaction mixture and filter the resulting solid product.", "Step 6: Wash the product with water and dry it under vacuum." ] }

CAS RN

1293100-23-8

Product Name

2-(2-iodophenyl)-5,6-dimethoxy-1H-1,3-benzodiazole

Molecular Formula

C15H13IN2O2

Molecular Weight

380.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.